(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Catalog No.
S533933
CAS No.
105496-35-3
M.F
C30H41N5O7S
M. Wt
615.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)...

CAS Number

105496-35-3

Product Name

(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

IUPAC Name

(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid

Molecular Formula

C30H41N5O7S

Molecular Weight

615.7 g/mol

InChI

InChI=1S/C30H41N5O7S/c1-17(2)24(29(41)42)34-26(38)22(15-18-8-6-5-7-9-18)35(23(37)16-33-27(39)25(32)30(3,4)43)28(40)21(31)14-19-10-12-20(36)13-11-19/h5-13,17,21-22,24-25,36,43H,14-16,31-32H2,1-4H3,(H,33,39)(H,34,38)(H,41,42)/t21-,22-,24+,25-/m0/s1

InChI Key

BVEVBYDQRCDKCN-HFOXQMJASA-N

SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N

Solubility

Soluble in DMSO

Synonyms

H-Tyr-Pen-Gly-Phe-Val-OH, LY 190388, LY-190388, Tyr-penicillamine-Gly-Phe-Val, tyrosyl-penicillaminyl-glycyl-phenylalaninyl-valine

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(CC1=CC=CC=C1)N(C(=O)CNC(=O)C(C(C)(C)S)N)C(=O)C(CC2=CC=C(C=C2)O)N

Isomeric SMILES

CC(C)[C@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N(C(=O)CNC(=O)[C@@H](C(C)(C)S)N)C(=O)[C@H](CC2=CC=C(C=C2)O)N

Description

The exact mass of the compound (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid is 615.27267 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Opioid Peptides - Enkephalins - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

The compound (2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid is a complex peptide-like molecule characterized by multiple amino acid residues and functional groups that suggest potential biological activity. Its structure includes a series of chiral centers, which may contribute to its specificity in biological interactions. The presence of a hydroxyphenyl group and sulfanylbutanoyl moiety indicates potential interactions with various biological targets, including enzymes and receptors.

Typical for peptides and amino acids, including:

  • Peptide Bond Formation: The amino groups can react with carboxylic acids to form peptide bonds, critical for protein synthesis.
  • Enzymatic Reactions: The compound may undergo hydrolysis or condensation reactions mediated by specific enzymes, affecting its biological availability and activity.
  • Redox Reactions: The presence of a sulfanyl group allows for potential oxidation-reduction reactions, which can influence its stability and reactivity in biological systems

    The biological activity of this compound is likely influenced by its structural features, particularly the presence of the hydroxyphenyl group, which is known to exhibit antioxidant properties. Additionally, the amino acid sequence suggests potential roles in:

    • Antioxidant Activity: Compounds with similar structures have shown the ability to scavenge free radicals, thereby protecting cells from oxidative stress .
    • Antimicrobial Properties: Peptides with specific sequences can exhibit antimicrobial activity against various pathogens.
    • Enzyme Inhibition: The structural motifs may allow it to act as an inhibitor of certain enzymes, potentially affecting metabolic pathways .

The synthesis of this compound can be approached through several methods:

  • Solid-Phase Peptide Synthesis (SPPS): This method allows for the stepwise assembly of amino acids on a solid support, facilitating the construction of complex peptides.
  • Liquid-Phase Synthesis: Involves the use of solution-phase reactions to synthesize the compound, which may be advantageous for larger scales.
  • Chemical Modification: Post-synthetic modifications can be employed to introduce specific functional groups or enhance biological activity .

This compound has potential applications in various fields:

  • Pharmaceuticals: Given its possible biological activities, it could serve as a lead compound in drug development targeting oxidative stress-related diseases or infections.
  • Nutraceuticals: Its antioxidant properties may qualify it for use in dietary supplements aimed at improving health outcomes.
  • Research Tools: As a complex molecule, it could be used in studies exploring peptide interactions with biological macromolecules .

Interaction studies are crucial for understanding how this compound affects biological systems. Techniques such as:

  • Molecular Docking Studies: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its effects on cell viability, proliferation, and metabolic activity.
  • High-throughput Screening: To assess the compound's activity against a range of biological targets quickly.

These studies can help elucidate the mechanisms underlying its biological effects and guide further development .

Similar Compounds

Several compounds share structural similarities with (2R)-2-[[(2S)-...]. These include:

Compound NameStructural FeaturesBiological Activity
LeucineBranched-chain amino acidProtein synthesis
CysteineContains sulfhydryl groupAntioxidant properties
TyrosineHydroxyphenyl groupPrecursor for neurotransmitters

These compounds highlight the unique aspects of the target compound while also showcasing common functionalities that may be leveraged in therapeutic contexts. The presence of multiple chiral centers and specific functional groups sets this compound apart from simpler analogs like leucine or tyrosine by potentially enhancing its specificity and efficacy in biological systems .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

7

Exact Mass

615.27266984 g/mol

Monoisotopic Mass

615.27266984 g/mol

Heavy Atom Count

43

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sequence

YXGFV

Other CAS

105496-35-3

Wikipedia

LY 190388

Dates

Modify: 2024-02-18
1: Leander JD, Gesellchen PD, Mendelsohn LG. Comparison of two penicillamine-containing enkephalins: mu, not delta, activity produces analgesia. Neuropeptides. 1986 Aug-Sep;8(2):119-25. PubMed PMID: 3020472.

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